molecular formula C89H107N2O15P B608632 3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 1516489-83-0

3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No. B608632
M. Wt: 1475.81
InChI Key: GLIQPXBAWPTSHZ-UHFFFAOYSA-N
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Description

Long trebler phosphoramidite is a branching reagent for oligonucleotide synthesis allowing to synthesize branched DNA structures using a standard DNA synthesizer.Trebler amidite can be used to attach several modifier amidites to the 5'-end of an oligonucleotide - for example, three biotin residues can be attached at once.

Scientific Research Applications

Dental Composite Resin Development

  • Research into dental composite resins has explored the use of various Bis-GMA derivatives for enhanced properties. For instance, studies have shown that methoxy substitution for hydroxyl groups on Bis-GMA derivatives can significantly reduce viscosity and curing shrinkage in dental composites (Kim, Kim, & Kim, 2006). Similarly, another study found that dental composites prepared from new resin matrixes like Bis-M-GMA exhibited low water uptake and better mechanical strength (Kim, Kim, Kim, Cho, & Kim, 2006).

Electropolymerization and Organic Electronics

  • The compound has been utilized in the synthesis of silicon naphthalocyanines for electropolymerization studies. These studies are important for understanding aggregation behavior and electrochemical properties, which are crucial in the field of organic electronics (Bıyıklıoğlu & Alp, 2017).

Polymer Reinforcement

  • In the realm of polymer science, this compound has been used to study the reinforcement of polymers with ultra-high modulus polyethylene fibers. Such research is vital for developing materials with enhanced mechanical properties for various applications (Davy, Parker, Braden, Ward, & Ladizesky, 1992).

properties

CAS RN

1516489-83-0

Product Name

3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C89H107N2O15P

Molecular Weight

1475.81

IUPAC Name

3-(3-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)propoxy)-2,2-bis((3-(bis(4-methoxyphenyl)(phenyl)methoxy)propoxy)methyl)propoxy)propyl (2-cyanoethyl) diisopropylphosphoramidite

InChI

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3

InChI Key

GLIQPXBAWPTSHZ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCCOCC(COCCCOC(C1=CC=CC=C1)(C2=CC=C(OC)C=C2)C3=CC=C(OC)C=C3)(COCCCOC(C4=CC=CC=C4)(C5=CC=C(OC)C=C5)C6=CC=C(OC)C=C6)COCCCOC(C7=CC=CC=C7)(C8=CC=C(OC)C=C8)C9=CC=C(OC)C=C9

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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